8-Bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine
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Overview
Description
8-Bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of bromine and chlorine substituents on the triazolopyridazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloropyridazine-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with bromine to introduce the bromine substituent, followed by cyclization to form the triazolopyridazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The triazolopyridazine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted triazolopyridazine, while oxidation can lead to the formation of a triazolopyridazine oxide .
Scientific Research Applications
8-Bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It is used as a tool compound in biological studies to understand the mechanisms of action of related compounds and to identify new therapeutic targets.
Mechanism of Action
The mechanism of action of 8-Bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrazine: This compound shares a similar triazole ring but differs in the position of the nitrogen atoms and the presence of a pyrazine ring.
5,6,7,8-Tetrahydro-[1,2,4]triazolo-[4,3-a]pyrazine: Another related compound with a different ring structure and hydrogenation state.
Uniqueness
8-Bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C5H2BrClN4 |
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Molecular Weight |
233.45 g/mol |
IUPAC Name |
8-bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine |
InChI |
InChI=1S/C5H2BrClN4/c6-3-1-4(7)10-11-5(3)8-2-9-11/h1-2H |
InChI Key |
GRVXIQGPLCPPJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC=NN2N=C1Cl)Br |
Origin of Product |
United States |
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